molecular formula C22H26N2O6 B5333848 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid

4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid

Cat. No.: B5333848
M. Wt: 414.5 g/mol
InChI Key: RRTSWCLFKOYWAB-UYRXBGFRSA-N
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Description

4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid is a complex organic compound characterized by the presence of a furan ring, a benzoyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as K10 montmorillonite under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include furan-2,5-dione derivatives, alcohols, and substituted benzoyl compounds .

Scientific Research Applications

4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid involves its interaction with specific molecular targets. The furan ring can intercalate with DNA, disrupting its replication and transcription processes. The benzoyl group can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as 2-furoic acid and 5-nitrofuran-2-yl derivatives .

Uniqueness

What sets 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid apart is its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-15(2)14-30-17-9-7-16(8-10-17)21(27)24-19(13-18-5-4-12-29-18)22(28)23-11-3-6-20(25)26/h4-5,7-10,12-13,15H,3,6,11,14H2,1-2H3,(H,23,28)(H,24,27)(H,25,26)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTSWCLFKOYWAB-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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